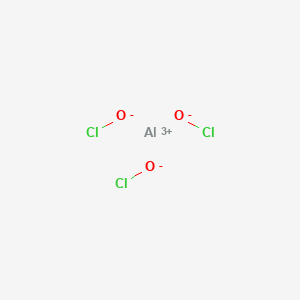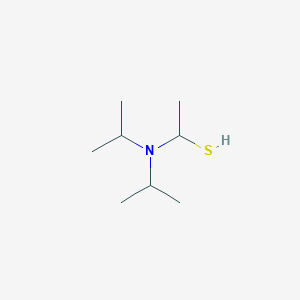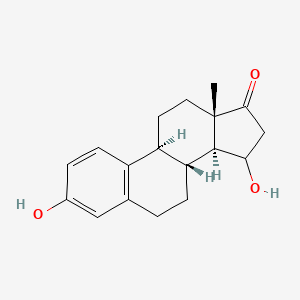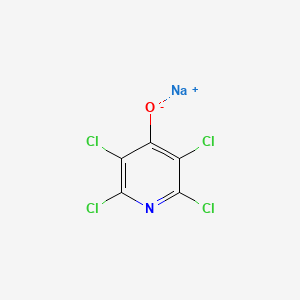
Sodium 2,3,5,6-tetrachloropyridin-4-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,3,5,6-tetrachloropyridin-4-olate is a chemical compound with the molecular formula C5Cl4NNaO. It is a derivative of pyridinol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the pyridine ring are replaced by chlorine atoms, and the hydroxyl group is converted to its sodium salt form. This compound is known for its significant chemical reactivity and is used in various scientific and industrial applications .
Applications De Recherche Scientifique
Sodium 2,3,5,6-tetrachloropyridin-4-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as a metabolite in certain organisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of pesticides, herbicides, and other agrochemicals.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,3,5,6-tetrachloropyridin-4-olate typically involves the chlorination of pyridinol. The process begins with the chlorination of pyridine to form 2,3,5,6-tetrachloropyridine. This intermediate is then hydrolyzed to produce 2,3,5,6-tetrachloro-4-pyridinol. Finally, the hydroxyl group is neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The chlorination step is carried out in the presence of a catalyst, and the hydrolysis is performed under controlled temperature and pressure conditions to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2,3,5,6-tetrachloropyridin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Tetrachloroquinones.
Reduction: Partially dechlorinated pyridinols.
Substitution: Various substituted pyridinols depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of Sodium 2,3,5,6-tetrachloropyridin-4-olate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. It can also disrupt cellular processes by interacting with nucleic acids and proteins. The pathways involved include oxidative stress response and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrachloropyridine
- 2,3,5,6-Tetrachloro-4-pyridinol
- 3,5,6-Trichloro-2-pyridinol
Uniqueness
Sodium 2,3,5,6-tetrachloropyridin-4-olate is unique due to its high chlorine content and the presence of a sodium salt form, which enhances its solubility in water. This makes it particularly useful in aqueous reactions and applications where water solubility is crucial .
Propriétés
Numéro CAS |
5000-22-6 |
|---|---|
Formule moléculaire |
C5HCl4NNaO |
Poids moléculaire |
255.9 g/mol |
Nom IUPAC |
sodium;2,3,5,6-tetrachloropyridin-4-olate |
InChI |
InChI=1S/C5HCl4NO.Na/c6-1-3(11)2(7)5(9)10-4(1)8;/h(H,10,11); |
Clé InChI |
BBBADQKQYBNBGJ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)[O-].[Na+] |
SMILES canonique |
C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl.[Na] |
| 5000-22-6 | |
Numéros CAS associés |
2322-38-5 (Parent) |
Synonymes |
2,3,5,6-tetrachloro-4-pyridinol 2,3,5,6-tetrachloro-4-pyridinol sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine](/img/structure/B1261011.png)
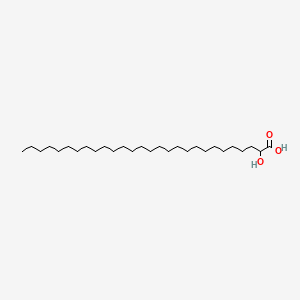

![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)
![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)
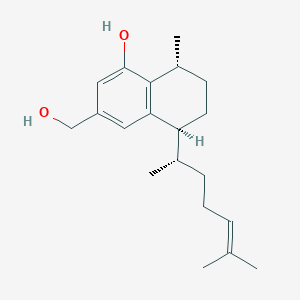
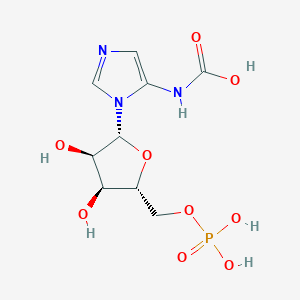
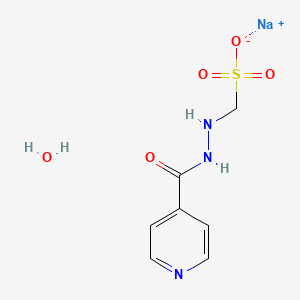
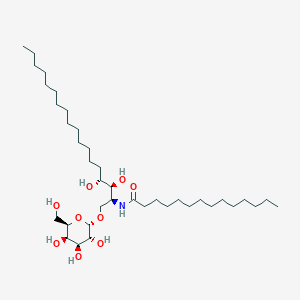
![10-(3-Hydroxypropyl)-3,5-dioxo-9-[4-(pyrrolidin-1-ylmethyl)phenyl]-8-[[3-(trifluoromethoxy)phenyl]methyl]-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1261026.png)
